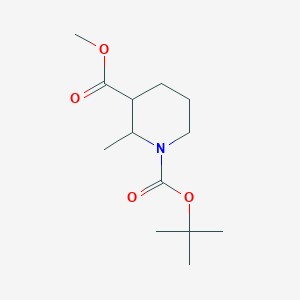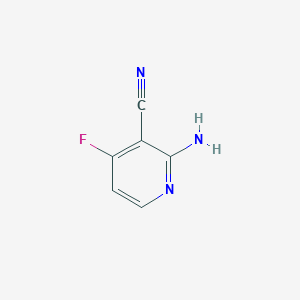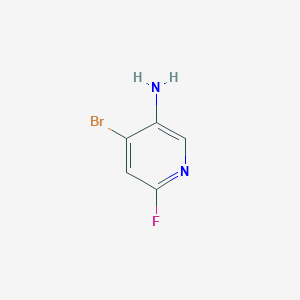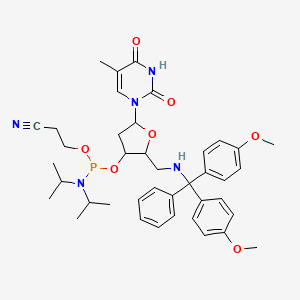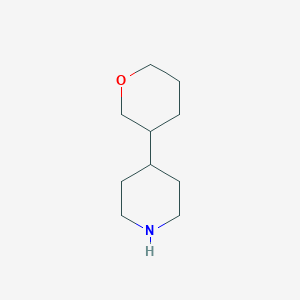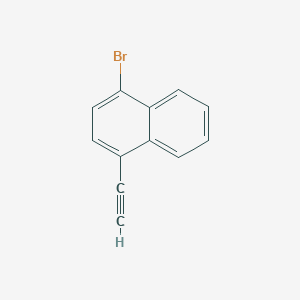
1-Bromo-4-ethynylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-ethynylnaphthalene is an organic compound with the molecular formula C12H7Br It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and an ethynyl group is attached to the fourth carbon of the naphthalene ring
Vorbereitungsmethoden
1-Bromo-4-ethynylnaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 4-ethynylnaphthalene. This process typically uses bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of naphthalene is coupled with a brominated ethynyl compound in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-4-ethynylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitrile derivatives.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions, leading to different functionalized products.
Common reagents used in these reactions include palladium catalysts, brominating agents, and nucleophiles like cyanide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-ethynylnaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-4-ethynylnaphthalene largely depends on its chemical structure. The bromine atom and ethynyl group can participate in various interactions, influencing the compound’s reactivity and binding properties. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-ethynylnaphthalene can be compared with other brominated naphthalene derivatives, such as:
1-Bromonaphthalene: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
1-Bromo-4-methylnaphthalene: Contains a methyl group instead of an ethynyl group, leading to different chemical properties and applications.
The presence of the ethynyl group in this compound makes it unique, providing additional reactivity and potential for functionalization in various chemical processes.
Eigenschaften
Molekularformel |
C12H7Br |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
1-bromo-4-ethynylnaphthalene |
InChI |
InChI=1S/C12H7Br/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h1,3-8H |
InChI-Schlüssel |
PDFHQOGDYXWTBM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C2=CC=CC=C12)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


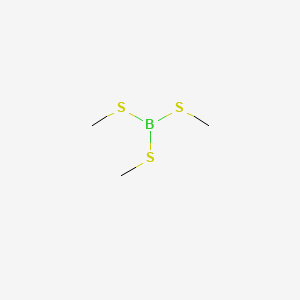

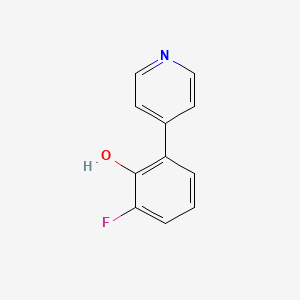
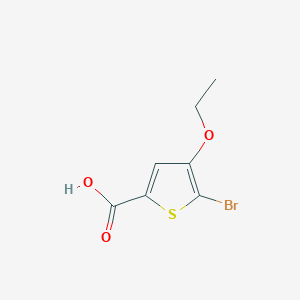

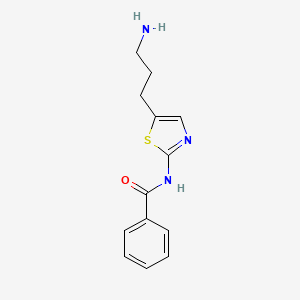
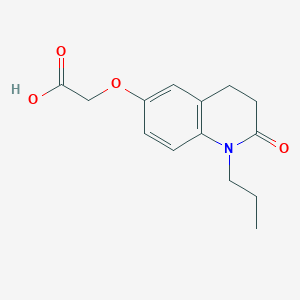
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid](/img/structure/B15090808.png)

